molecular formula C11H8N2O3 B2871936 3-Nitro-2-phenoxypyridine CAS No. 76893-44-2

3-Nitro-2-phenoxypyridine

Cat. No.: B2871936
CAS No.: 76893-44-2
M. Wt: 216.196
InChI Key: SUUZDNBBAQOFQR-UHFFFAOYSA-N
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Description

3-Nitro-2-phenoxypyridine is an organic compound with the molecular formula C11H8N2O3 It is a derivative of pyridine, substituted with a nitro group at the third position and a phenoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenoxypyridine typically involves the nitration of 2-phenoxypyridine. One common method includes the reaction of 2-phenoxypyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-phenoxypyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-Amino-2-phenoxypyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

3-Nitro-2-phenoxypyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Nitro-2-phenoxypyridine is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.

Properties

IUPAC Name

3-nitro-2-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUZDNBBAQOFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In step (3) of Reaction Scheme IV a 2-chloro-3-nitropyridine of Formula XXIV is reacted with phenol to provide a 3-nitro-2-phenoxypyridine of Formula XXV. Phenol is reacted with sodium hydride in a suitable solvent such as diglyme or tetrahydrofuran to form the phenoxide. The phenoxide is then reacted at ambient temperature, or optionally at an elevated temperature, with a compound of Formula XXIV.
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Synthesis routes and methods II

Procedure details

In step (6) of Reaction Scheme II, a 2-chloro-3-nitropyridine of Formula XXV is reacted with sodium phenoxide to provide a 3-nitro-2-phenoxypyridine of Formula XXVI. Phenol is reacted with sodium hydride in a suitable solvent such as tetrahydrofuran to form the phenoxide. The phenoxide is then reacted at an elevated temperature with a compound of Formula XXV.
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Synthesis routes and methods III

Procedure details

In step (2) of Reaction Scheme III, a 2-chloro-3-nitropyridine of Formula XXIX-4 or XXIX-5 is reacted with sodium phenoxide to provide a 3-nitro-2-phenoxypyridine of Formula XXX-4 or XXX-5. Phenol is reacted with sodium hydride in a suitable solvent such as diglyme (bis(2-methoxyethyl) ether) to form the phenoxide. The phenoxide is then reacted at an elevated temperature with a compound of Formula XXIX-4 or XXIX-5. The product can be isolated from the reaction mixture using conventional methods.
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Synthesis routes and methods IV

Procedure details

3.6 g (150 mmol) of sodium hydride were added, a little at a time, to a mixture of 12 g (128 mmol) of phenol and 100 ml of dimethylformamide. After the evolution of gas had ceased, the resulting mixture was treated with 18 g (114 mmol) of 2-chloro-3-nitropyridine. After the reaction mixture had been stirred at room temperature (approximately 25° C.) for 3 hours, it was treated with water. Following extraction with tert-butyl methyl ether, washing and drying the organic phase and removal of the solvent under reduced pressure, the product crystallized out. It was purified further by stirring with tert-butyl methyl ether/n-pentane. This gave 6.6 g (27%) of the title compound. A further 3.0 g (12%) of the title compound were obtained from the mother liquor.
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18 g
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Yield
12%

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